Oxine-copper

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

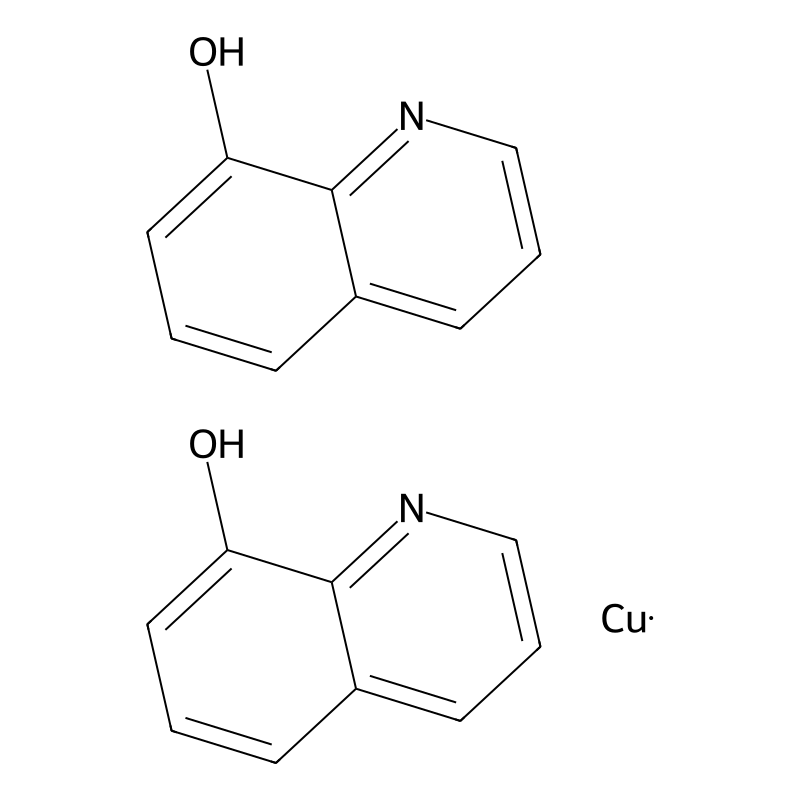

Oxine-copper, also known as copper 8-quinolinolate, is a highly stable, non-ionizable organometallic chelate formed by the complexation of inorganic copper with 8-hydroxyquinoline. In industrial procurement, it is prioritized for its extreme aqueous insolubility (0.07 mg/L at 25°C) and robust thermal stability, which allow it to provide long-lasting, leach-resistant antimicrobial and fungicidal protection. Unlike highly soluble copper salts or volatile organic biocides, oxine-copper maintains its structural integrity in harsh exterior environments and high-temperature manufacturing processes, making it a benchmark active ingredient in wood preservation, marine antifouling coatings, and antimicrobial polymer formulations [1].

Generic substitution with simpler copper salts, such as copper(II) sulfate, frequently fails in long-term material preservation due to their high water solubility, which leads to rapid environmental leaching and severe corrosion of galvanized metal fasteners. Conversely, substituting with the uncomplexed organic ligand, 8-hydroxyquinoline, results in significantly lower antifungal efficacy and reduced thermal stability, limiting its use in high-temperature manufacturing processes like polymer extrusion or hot-melt adhesives. Oxine-copper overcomes these limitations by utilizing a lipid-soluble chelate structure that enhances cellular permeation into fungal pathogens while remaining chemically inert to construction hardware and highly resistant to aqueous washout [1].

Aqueous Solubility and Environmental Leaching Resistance

The permanence of a biocide in outdoor applications is directly tied to its solubility. Oxine-copper exhibits an extremely low aqueous solubility of 0.07 mg/L at 25°C, effectively preventing washout in high-moisture environments. In contrast, standard inorganic copper salts like copper sulfate are highly water-soluble, leading to rapid leaching from treated matrices and subsequent environmental toxicity [1].

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 0.07 mg/L |

| Comparator Or Baseline | Copper sulfate (Highly soluble, >300,000 mg/L) |

| Quantified Difference | Oxine-copper is orders of magnitude less soluble than copper sulfate, ensuring long-term fixation. |

| Conditions | Aqueous solution at 25°C and neutral pH |

Procurement teams selecting biocides for exterior lumber or marine coatings must specify oxine-copper to prevent premature product failure caused by rain or water exposure.

Enhanced Antifungal Activity via Chelation

The chelation of copper with 8-hydroxyquinoline creates a lipid-soluble complex that easily permeates fungal cell membranes before dissociating to induce oxidative stress. As a result, oxine-copper demonstrates up to 25 times greater antifungal activity than the uncomplexed 8-hydroxyquinoline ligand[1].

| Evidence Dimension | Antifungal Activity (Relative) |

| Target Compound Data | 25x baseline activity |

| Comparator Or Baseline | Free 8-hydroxyquinoline (1x baseline activity) |

| Quantified Difference | 25-fold increase in antifungal efficacy for the chelated complex. |

| Conditions | In vitro fungal growth inhibition assays |

Allows formulators to achieve superior mold and decay resistance at significantly lower active ingredient loading rates, optimizing formulation costs.

Thermal Stability for High-Temperature Manufacturing

For integration into plastics and hot-melt adhesives, biocides must survive high processing temperatures. Oxine-copper is highly thermally stable, showing no degradation after 14 days at 54°C and resisting thermal decomposition up to 240°C. This sharply contrasts with many organic fungicides that volatilize or degrade during standard polymer extrusion processes .

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | >240°C |

| Comparator Or Baseline | Standard volatile organic fungicides (Decompose/volatilize <150°C) |

| Quantified Difference | Oxine-copper provides a >90°C higher thermal processing window. |

| Conditions | Thermogravimetric analysis (TGA) and elevated ambient storage |

Enables the direct compounding of the biocide into extruded plastics, synthetic fibers, and adhesives without loss of active ingredient.

Material Compatibility and Fastener Non-Corrosivity

In structural applications, the biocide must not compromise the hardware holding the material together. Oil-borne oxine-copper does not accelerate the corrosion of metal fasteners relative to untreated wood. In contrast, water-soluble copper formulations, such as copper sulfate, aggressively corrode galvanized steel nails and staples due to high free-ion availability [1].

| Evidence Dimension | Fastener Corrosion Rate |

| Target Compound Data | Equivalent to untreated baseline |

| Comparator Or Baseline | Copper sulfate / Water-soluble copper (Highly corrosive) |

| Quantified Difference | Oxine-copper eliminates the accelerated galvanic corrosion caused by soluble copper salts. |

| Conditions | Long-term contact with galvanized steel fasteners in treated lumber |

Essential for structural construction and agricultural applications where the failure of metal hardware is as catastrophic as the decay of the wood itself.

Long-Term Exterior Wood Preservation

Due to its extreme aqueous insolubility (0.07 mg/L) and lack of corrosivity to metal fasteners, oxine-copper is the right choice for pressure and non-pressure treatment of structural lumber, millwork, and decking. It prevents sapstain and decay without the leaching risks associated with copper sulfate [1].

Antimicrobial Polymer and Adhesive Compounding

Because it remains stable at temperatures exceeding 240°C, oxine-copper can be directly incorporated into hot-melt adhesives, extruded plastics, and synthetic textiles during manufacturing. This thermal resilience ensures the final product retains maximum antifungal efficacy against Aspergillus and other molds .

Agricultural and Greenhouse Structural Materials

Oxine-copper is heavily utilized in wooden crates, mushroom trays, and greenhouse stakes. Its lipid-soluble chelate structure provides 25x the antifungal activity of free oxine, ensuring high efficacy against rot while its insolubility prevents the biocide from leaching into adjacent soil or foodstuffs [1].

Physical Description

GREEN-TO-YELLOW CRYSTALLINE POWDER.